2-Fluoroethyl chloroformate

Catalog No.
S748866
CAS No.
462-27-1
M.F
C3H4ClFO2
M. Wt
126.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoroethyl chloroformate

CAS Number

462-27-1

Product Name

2-Fluoroethyl chloroformate

IUPAC Name

2-fluoroethyl carbonochloridate

Molecular Formula

C3H4ClFO2

Molecular Weight

126.51 g/mol

InChI

InChI=1S/C3H4ClFO2/c4-3(6)7-2-1-5/h1-2H2

InChI Key

FOHSVPIFZASOED-UHFFFAOYSA-N

SMILES

C(CF)OC(=O)Cl

Synonyms

2-Fluoroethyl Chloroformate; Carbonochloridic Acid 2-Fluoroethyl Ester

Canonical SMILES

C(CF)OC(=O)Cl

2-Fluoroethyl chloroformate is a chemical compound with the molecular formula C3H4ClFO2\text{C}_3\text{H}_4\text{Cl}\text{F}\text{O}_2 and a molecular weight of 126.51 g/mol. It is classified as a flammable liquid and poses acute toxicity risks through inhalation and skin contact, necessitating careful handling and storage under controlled conditions, typically at temperatures between 2-8 °C . The compound is characterized by its unique structure, which includes a fluorine atom that enhances its reactivity compared to non-fluorinated chloroformates.

As mentioned earlier, FECF modifies proteins by forming thioester linkages with cysteine residues. This modification can serve various purposes in proteomic research:

  • Cysteine-directed labeling: FECF can be used to attach reporter molecules (e.g., biotin, fluorescent probes) to proteins containing cysteine residues. This allows for the identification, purification, and analysis of these proteins [].
  • Protein activity modulation: Cysteine modification by FECF can alter protein structure and function. This can be helpful in studying the role of specific cysteine residues in protein activity [].

FECF is a hazardous compound and should be handled with appropriate precautions. It is:

  • Corrosive: Can cause severe skin and eye burns [].
  • Lachrymator: Irritates the eyes, causing tearing [].
  • Toxic: May be harmful by inhalation, ingestion, or skin absorption [].

  • Nucleophilic Substitution: It reacts readily with nucleophiles such as amines and alcohols, leading to the formation of carbamates and carbonates.
  • Hydrolysis: In the presence of water, it hydrolyzes to produce 2-fluoroethanol and carbon dioxide.
  • Reduction: The compound can be reduced to 2-fluoroethanol using reducing agents like lithium aluminum hydride .

Major Products Formed

  • From nucleophilic substitution: Carbamates and Carbonates
  • From hydrolysis: 2-Fluoroethanol and Carbon Dioxide
  • From reduction: 2-Fluoroethanol

While specific biological activity data for 2-fluoroethyl chloroformate is limited, it is primarily utilized in the synthesis of fluorinated compounds, particularly 3-fluoroethylurethan derivatives. These derivatives may exhibit various biological properties, including potential pharmacological effects. The compound's hygroscopic nature and volatility suggest it may have implications in biochemical pathways related to drug synthesis and development.

The synthesis of 2-fluoroethyl chloroformate typically involves the reaction of 2-fluoroethanol with phosgene:

2 Fluoroethanol+Phosgene2 Fluoroethyl chloroformate+Hydrogen chloride\text{2 Fluoroethanol}+\text{Phosgene}\rightarrow \text{2 Fluoroethyl chloroformate}+\text{Hydrogen chloride}

This reaction is conducted under controlled conditions in an inert solvent such as dichloromethane to prevent decomposition. Industrial production methods utilize large-scale reactors with precise temperature and pressure control to ensure safety and product consistency .

2-Fluoroethyl chloroformate serves multiple purposes in chemical synthesis:

  • As a reagent for synthesizing fluorinated compounds.
  • In the production of carbamates and carbonates, which are valuable intermediates in pharmaceuticals and agrochemicals.
  • It has potential applications in developing new fluorinated drugs due to its unique reactivity profile compared to other chloroformates .

Interaction studies involving 2-fluoroethyl chloroformate primarily focus on its reactivity with nucleophiles. The presence of the fluorine atom enhances its electrophilicity, making it more reactive towards nucleophiles compared to non-fluorinated counterparts. This unique property allows it to act effectively in various synthetic pathways, particularly in forming stable derivatives that may have enhanced biological activities .

Several compounds share similarities with 2-fluoroethyl chloroformate, including:

Compound NameMolecular FormulaKey Features
Ethyl chloroformateC3H5ClO2\text{C}_3\text{H}_5\text{ClO}_2Non-fluorinated; less reactive than its fluorinated counterpart.
Methyl chloroformateC3H5ClO2\text{C}_3\text{H}_5\text{ClO}_2Smaller alkyl group; different reactivity profile.
2,2,2-Trifluoroethyl chloroformateC3H3ClF3\text{C}_3\text{H}_3\text{ClF}_3Contains three fluorine atoms; significantly alters reactivity and stability.

Uniqueness

The presence of the fluorine atom in 2-fluoroethyl chloroformate enhances its electrophilicity compared to non-fluorinated compounds, leading to increased reactivity towards nucleophiles. This characteristic makes it a valuable building block in synthetic chemistry, particularly for developing novel fluorinated drugs and agrochemicals .

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable

Flammable;Corrosive;Acute Toxic

Other CAS

462-27-1

Wikipedia

Carbonochloridic acid, 2-fluoroethyl ester (9CI)

Dates

Modify: 2023-08-15

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